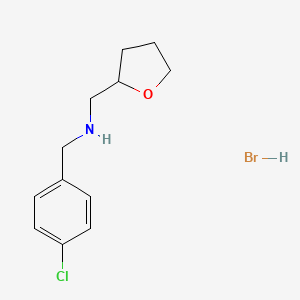

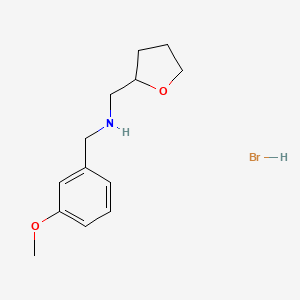

(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide

Vue d'ensemble

Description

4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide, also known as 4-FBT, is an organic compound that has been widely studied in recent years due to its potential applications in scientific research. 4-FBT is a white, crystalline solid with a melting point of approximately 150°C. It is soluble in water, methanol, and ethanol, and has a molecular weight of 242.2 g/mol. 4-FBT is a versatile compound that can be used for a variety of purposes in the laboratory, including as a reagent, a solvent, and a catalyst.

Applications De Recherche Scientifique

Synthesis of Novel Organic Building Blocks Researchers Bykova et al. (2018) explored benzylic functionalization of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane, which is relevant to the structural family of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide. This work is vital in the field of agrochemical and pharmaceutical discovery due to the unique properties imparted by the selectively fluorinated hydrocarbons. They demonstrated the synthesis of various organofluorine compounds, exploring Ritter type reactions and trans-halogenation processes, which are fundamental in creating pharmacologically active compounds and fine chemicals Bykova et al., 2018.

Enantioselective Synthesis of Furan-2-yl Amines Demir et al. (2003) introduced an enantioselective synthesis approach for furan-2-yl amines and amino acids, crucial to the structural framework of compounds like (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide. The method involved the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes. This process is notable for its ability to control the chirality of the synthesized furan-2-yl amines, a significant attribute in the synthesis of pharmaceutical compounds Demir et al., 2003.

Catalyst-Free Synthesis in Organic Chemistry Zhao et al. (2020) developed a catalyst-free domino reaction, synthesizing compounds related to the (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide structure. This reaction was conducted under reflux conditions in methanol, showcasing an efficient method for synthesizing complex organic molecules without the need for a catalyst. This approach highlights the importance of developing more sustainable and economically viable synthetic routes in organic chemistry Zhao et al., 2020.

Synthesis and Applications in Material Science Mathew et al. (2018) worked on the synthesis and characterization of polyvinyl benzyl chloride and its derivatives. They explored the treatment of PVBC with trimethyl amine in various solvents, including tetrahydrofuran (THF), relevant to the solvent system used in synthesizing (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide. This research is pivotal for understanding the synthesis and properties of polymers, which have numerous applications in material science, coatings, and pharmaceuticals Mathew et al., 2018.

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.BrH/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12;/h3-6,12,14H,1-2,7-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXOVUZZXXNMII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=C(C=C2)F.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640750 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-benzylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine dioxalate](/img/structure/B3082920.png)

![Methyl (2S,4S)-4-[3-(dimethylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3082963.png)

![(2-Benzo[1,3]dioxol-5-yl-ethyl)pyridin-3-yl-methylamine oxalate](/img/structure/B3082999.png)

![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine hydrochloride](/img/structure/B3083012.png)